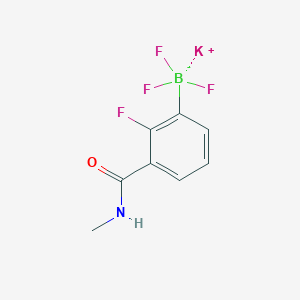
Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate is a specialized organoboron compound. It is known for its stability and unique reactivity, making it valuable in various chemical applications. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate typically involves the reaction of organoboronic acids with potassium bifluoride (KHF2). This method was demonstrated by Vedejs in 1995, where potassium bifluoride was used as an efficient fluorinating agent . The reaction conditions usually require a controlled environment to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are prevalent, especially in the context of Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into new pharmaceuticals often involves this compound due to its ability to form complex molecular structures.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate involves its role as a boron reagent in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of boron and palladium intermediates, which then undergo transmetalation and reductive elimination to form the desired products .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoroborate salts: These compounds share similar stability and reactivity characteristics.
Organoboronic acids: While similar, these acids are less stable compared to their trifluoroborate counterparts.
Boronic esters: These esters are also used in cross-coupling reactions but have different stability profiles.
Uniqueness
Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate is unique due to its enhanced stability and reactivity under various conditions. This makes it a preferred choice in many synthetic applications, particularly where moisture and air stability are crucial .
Properties
IUPAC Name |
potassium;trifluoro-[2-fluoro-3-(methylcarbamoyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4NO.K/c1-14-8(15)5-3-2-4-6(7(5)10)9(11,12)13;/h2-4H,1H3,(H,14,15);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYJQYGYPXDKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)C(=O)NC)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-Epoxyoxireno[f]isobenzofuran, octahydro-](/img/structure/B8004456.png)
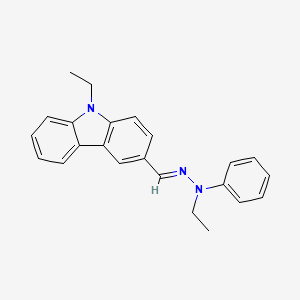
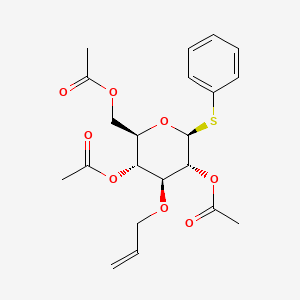
![(S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B8004470.png)
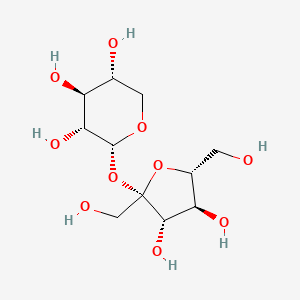
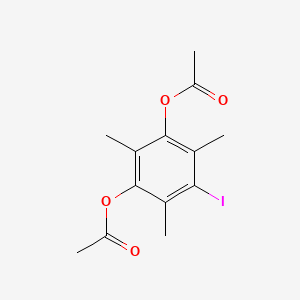
![Ethyl 6-methyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B8004497.png)
![5-tert-Butyl 2-ethyl 6-methyl-4-oxopyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B8004498.png)
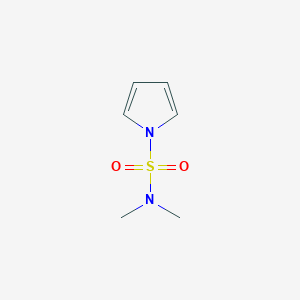
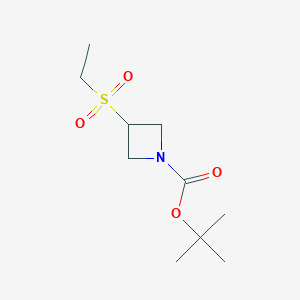
![2-chloro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8004512.png)

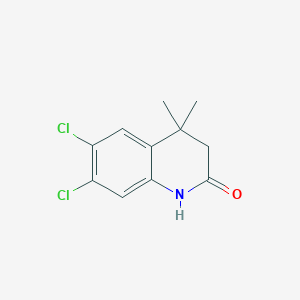
![Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8004559.png)
